molecular formula C12H18N2O3S2 B14443774 Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- CAS No. 76790-55-1

Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy-

Cat. No.: B14443774
CAS No.: 76790-55-1
M. Wt: 302.4 g/mol
InChI Key: APYDCGXVHFCKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes a butylamino group and a thioxomethyl group, making it a unique derivative of benzenesulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with various amines. For the specific compound , the synthetic route may involve the following steps:

    Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by the reaction of benzene with chlorosulfonic acid.

    Reaction with Butylamine: The benzenesulfonyl chloride is then reacted with butylamine to form N-butylbenzenesulfonamide.

    Introduction of Thioxomethyl Group:

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells . By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- is unique due to the presence of both the butylamino and thioxomethyl groups. These groups confer specific chemical properties and biological activities that are not observed in simpler derivatives. The compound’s ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .

Properties

CAS No.

76790-55-1

Molecular Formula

C12H18N2O3S2

Molecular Weight

302.4 g/mol

IUPAC Name

1-butyl-3-(4-methoxyphenyl)sulfonylthiourea

InChI

InChI=1S/C12H18N2O3S2/c1-3-4-9-13-12(18)14-19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,18)

InChI Key

APYDCGXVHFCKAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.